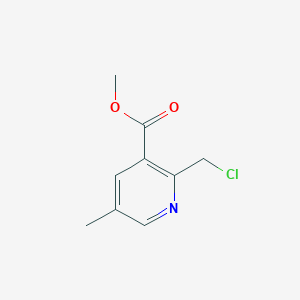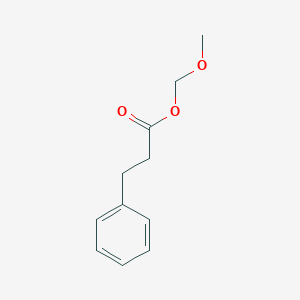
Methoxymethyl 3-phenylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methoxymethyl 3-phenylpropanoate is an organic compound with the molecular formula C11H14O3. It is an ester derived from methoxymethyl alcohol and 3-phenylpropanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methoxymethyl 3-phenylpropanoate can be synthesized through esterification reactions. One common method involves the reaction of methoxymethyl alcohol with 3-phenylpropanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of biocatalysts, such as enzymes, can also be employed to achieve high enantioselectivity and regioselectivity in the synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
Methoxymethyl 3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: 3-phenylpropanoic acid
Reduction: Methoxymethyl alcohol and 3-phenylpropanol
Substitution: Various substituted esters and amides
Scientific Research Applications
Methoxymethyl 3-phenylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: This compound is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of methoxymethyl 3-phenylpropanoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of methoxymethyl alcohol and 3-phenylpropanoic acid. These products can further participate in various metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-phenylpropanoate
- Ethyl 3-phenylpropanoate
- Propyl 3-phenylpropanoate
Uniqueness
Methoxymethyl 3-phenylpropanoate is unique due to its methoxymethyl group, which imparts distinct chemical properties compared to other similar esters. This functional group can influence the compound’s reactivity, solubility, and interaction with biological molecules .
Properties
CAS No. |
99837-98-6 |
|---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
methoxymethyl 3-phenylpropanoate |
InChI |
InChI=1S/C11H14O3/c1-13-9-14-11(12)8-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
InChI Key |
PPNMTFXSIAUKBE-UHFFFAOYSA-N |
Canonical SMILES |
COCOC(=O)CCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B14133977.png)
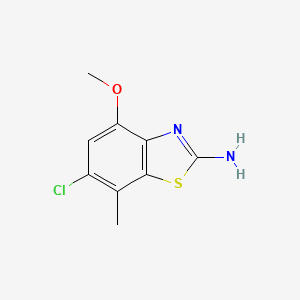
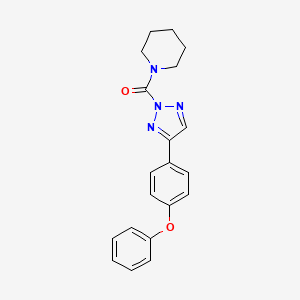

![1-[2-(4-Chlorophenyl)ethynyl]naphthalene](/img/structure/B14134015.png)
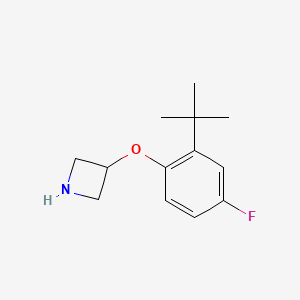

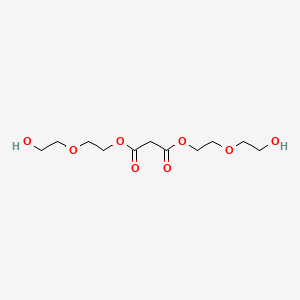
![5-{[2-(Morpholin-4-yl)ethyl]amino}-2-(2-phenylcyclopropyl)-1,3-oxazole-4-carbonitrile](/img/structure/B14134042.png)
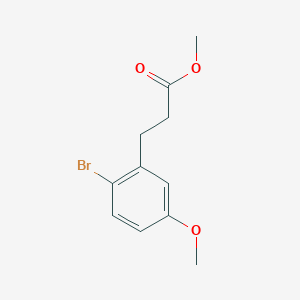
![2-(Phenylacetyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B14134051.png)
![Zinc, iodo[(3-methyl-3-oxetanyl)methyl]](/img/structure/B14134052.png)

